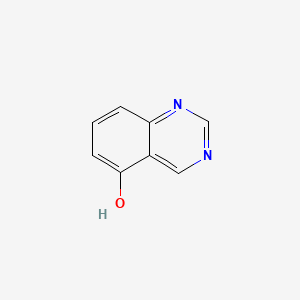

QUINAZOLIN-5-OL

Description

Structure

3D Structure

Properties

IUPAC Name |

quinazolin-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-8-3-1-2-7-6(8)4-9-5-10-7/h1-5,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATQUABCIJINPMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=NC=C2C(=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50343414 | |

| Record name | 5-Quinazolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7556-88-9 | |

| Record name | 5-Quinazolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Quinazolin 5 Ol and Its Derivatives

Conventional and Advanced Synthesis Strategies

Advanced synthesis strategies for quinazolin-5-ol derivatives predominantly involve palladium-, copper-, and zinc-catalyzed cross-coupling reactions. These catalytic systems offer mild reaction conditions and tolerate a wide variety of functional groups, making them highly versatile for complex molecule synthesis. nih.govmdpi.com

Palladium catalysis is a cornerstone of modern organic synthesis, providing powerful methods for the formation of C-C bonds. nih.govresearchgate.net For the synthesis of this compound derivatives, palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Miyaura borylation are of primary importance, typically utilizing a 5-haloquinazoline as a key intermediate. nih.gov

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for forming C-C bonds by reacting an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.gov This reaction is noted for its mild conditions, functional group tolerance, and the low toxicity of its boron reagents. nih.gov It has been successfully applied to the synthesis of quinazoline (B50416) derivatives with aryl substituents at the C5 position. nih.gov

A key application involves the coupling of 5,7-dibromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9-(1H)-one with various arylboronic acids. nih.gov These reactions, catalyzed by palladium acetate, proceed in high yields and demonstrate the feasibility of introducing aryl groups at the C5 position of the quinazoline framework. nih.gov The general catalytic cycle for a Suzuki-Miyaura reaction involves oxidative addition of the palladium(0) catalyst to the organic halide, followed by transmetalation with the boronate species and reductive elimination to yield the coupled product and regenerate the catalyst.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling for C5-Substituted Quinazoline Derivatives Data sourced from studies on related brominated tricyclic quinazoline precursors. nih.gov

| Entry | Halogenated Quinazoline Precursor | Arylboronic Acid | Catalyst | Product | Yield (%) |

| 1 | 5,7-dibromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9-(1H)-one | Phenylboronic acid | Pd(OAc)₂ | 5,7-diphenyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9-(1H)-one | 98 |

| 2 | 5,7-dibromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9-(1H)-one | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | 5,7-bis(4-methoxyphenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9-(1H)-one | 91 |

| 3 | 5,7-dibromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9-(1H)-one | 4-Fluorophenylboronic acid | Pd(OAc)₂ | 5,7-bis(4-fluorophenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9-(1H)-one | 74 |

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a mild base, such as an amine, which can also serve as the solvent. wikipedia.org The Sonogashira coupling is invaluable for synthesizing alkynylated quinazolines, which are important precursors for more complex derivatives. nih.gov

Research has demonstrated the application of this methodology for the functionalization of precursors that lead to C5-substituted quinazolinones. For instance, the Pd/C-PPh₃-CuI catalyzed Sonogashira cross-coupling of 2-amino-5-iodobenzamide with various terminal acetylenes proceeds efficiently to afford 5-alkynyl-2-aminobenzamides, which are direct precursors to the corresponding quinazolinone derivatives. nih.gov This highlights the utility of the Sonogashira reaction in modifying the benzene (B151609) ring portion of the quinazoline scaffold at the position that corresponds to C5. nih.gov

Table 2: Sonogashira Cross-Coupling of a Quinazolinone Precursor at the C5 Position Data sourced from studies on halogenated quinazolinone precursors. nih.gov

| Entry | Halide Precursor | Terminal Alkyne | Catalyst System | Product |

| 1 | 2-amino-5-iodobenzamide | Phenylacetylene | 10% Pd/C, PPh₃, CuI | 2-amino-5-(phenylethynyl)benzamide |

| 2 | 2-amino-5-iodobenzamide | 1-Hexyne | 10% Pd/C, PPh₃, CuI | 2-amino-5-(hex-1-yn-1-yl)benzamide |

| 3 | 2-amino-5-iodobenzamide | 3,3-Dimethyl-1-butyne | 10% Pd/C, PPh₃, CuI | 2-amino-5-((3,3-dimethylbut-1-yn-1-yl))benzamide |

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that synthesizes boronate esters from aryl or vinyl halides using a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). organic-chemistry.org The resulting borylated compounds are stable, can be purified by chromatography, and serve as versatile coupling partners in subsequent Suzuki-Miyaura reactions. organic-chemistry.org

This procedure is a powerful tool for preparing the necessary organoboron precursors for Suzuki couplings. To synthesize C5-functionalized this compound derivatives, a 5-haloquinazoline can be converted into a quinazolin-5-yl boronate ester via Miyaura borylation. This intermediate can then be coupled with a variety of aryl or vinyl halides to introduce diverse substituents at the C5 position. The reaction is typically catalyzed by a palladium complex like PdCl₂(dppf) in the presence of a base such as potassium acetate (KOAc). organic-chemistry.org Although specific examples for C5-borylation of quinazoline are not prevalent in the literature, the methodology is broadly applicable to aryl halides. organic-chemistry.orgmdpi.com

Copper-catalyzed reactions offer an economical and environmentally benign alternative to palladium-based methods for synthesizing quinazolines. nih.govmdpi.com These protocols include Ullmann-type couplings and various cascade reactions that can be used to construct the quinazoline ring from readily available starting materials. nih.govrsc.org

For the synthesis of this compound and its derivatives, a copper-catalyzed approach would typically involve starting materials that already contain the hydroxyl group or a precursor on the benzene ring. For example, a Cu(I)-catalyzed tandem reaction between a (2-bromophenyl)methanamine derivative bearing a protected hydroxyl group at the appropriate position and an amidine could be envisioned to construct the quinazoline core. mdpi.com Another strategy involves the copper-catalyzed reaction of 2-halobenzaldehydes with amidine hydrochlorides; using a 2-halo-6-hydroxybenzaldehyde derivative would directly lead to a this compound product. rsc.org These methods are advantageous due to the low cost of copper catalysts and often ligand-free conditions. nih.gov

The Negishi cross-coupling, which pairs organozinc compounds with organic halides in the presence of a palladium or nickel catalyst, is a powerful C-C bond-forming reaction. wikipedia.orgorganic-chemistry.org Organozinc reagents exhibit high functional group tolerance and reactivity, often allowing reactions to proceed under mild conditions. sci-hub.st

This methodology is applicable to the synthesis of C5-substituted quinazolines from 5-haloquinazoline precursors. nih.gov The required organozinc reagent can be coupled with 5-bromo- or 5-iodoquinazoline to introduce a wide range of alkyl, alkenyl, aryl, or allyl groups at the C5 position. The reaction is typically catalyzed by a palladium(0) species, such as Pd(PPh₃)₄. nih.gov While the sensitivity of organozinc reagents to air and moisture requires careful handling, the Negishi coupling remains a highly effective method for the functionalization of heterocyclic systems, including the quinazoline core. nih.govnih.gov

Metal-Free and Organocatalytic Methods

In recent years, a shift towards more sustainable chemical syntheses has led to the development of metal-free and organocatalytic methods for quinazolinone synthesis. These approaches avoid the use of toxic and expensive transition metals, aligning with the principles of green chemistry. nih.govmdpi.com

Organocatalysis utilizes small organic molecules to catalyze chemical transformations, offering an alternative to metal-based catalysts. nih.gov For instance, trifluoroacetic acid (TFA) has been used to promote the reaction between anthranilamides and ketoalkynes, which involves a selective breaking of a C-C triple bond to form 2-aryl or 2-alkyl-quinazolin-4(3H)-ones in yields ranging from 45% to 98%. nih.gov Similarly, phosphorous acid (H3PO3) has been shown to effectively catalyze the cyclo-condensation of 2-aminobenzamides and β-ketoesters. nih.gov Other organocatalytic systems include the use of acetic acid for three-component reactions and triethanolamine (TEOA) in domino multi-component strategies. nih.govfrontiersin.org

Metal-free protocols often employ readily available and environmentally benign reagents. Molecular iodine, for example, can catalyze the synthesis of 2-arylquinazolines from 2-aminobenzophenones and aryl amines under an oxygen atmosphere. mdpi.com Another approach involves the use of o-iodoxybenzoicacid (IBX) to mediate the reaction of 2-aminobenzylamine and various aldehydes at room temperature, producing 2-substituted quinazolines in good to excellent yields (55–94%). mdpi.com A notable metal-free method involves the use of excess aliphatic aldehyde in water, which facilitates the oxidation of aminal intermediates to quinazolinones without any other additives. rsc.org Furthermore, a one-pot method using a T3P/DDQ catalyst system allows for the construction of quinazolinones from easily available alcohols via oxidative dehydrogenation under mild, metal-free conditions. researchgate.net

| Catalyst/Reagent | Starting Materials | Key Features | Yield | Reference |

|---|---|---|---|---|

| Trifluoroacetic acid (TFA) | Anthranilamides, Ketoalkynes | Selective C-C triple bond cleavage; oxidant-free. | 45–98% | nih.gov |

| Phosphorous acid (H3PO3) | 2-Aminobenzamides, β-ketoesters | Metal-free cyclo-condensation. | 86–95% | nih.gov |

| o-Iodoxybenzoicacid (IBX) | 2-Aminobenzylamine, Aldehydes | Reaction at room temperature. | 55–94% | mdpi.com |

| T3P/DDQ | o-Aminobenzamide, Benzyl alcohol | One-pot oxidative dehydrogenation. | Good | researchgate.net |

| Aliphatic Aldehyde (excess) | 2-Aminobenzamide, Aldehydes | Additive-free reaction in pure water. | Excellent | rsc.org |

Microwave-Assisted Synthesis Techniques

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, increased product yields, and enhanced reaction efficiency. researchgate.netfrontiersin.org This technology has been successfully applied to the synthesis of quinazoline and quinazolinone derivatives. frontiersin.orgnih.gov

Microwave-assisted syntheses often proceed much faster than their conventional counterparts; reactions that take hours or days can be completed in minutes. researchgate.netnih.gov For example, the synthesis of 2-substituted-1,2,3,4-tetrahydroquinazolines via cyclo-condensation of 2-aminobenzylamines and various aldehydes in water can be completed in just 2 minutes under microwave irradiation, affording high to excellent yields. researchgate.net Similarly, a copper-catalyzed aerobic oxidative synthesis of quinazolinones from 2-aminobenzamide derivatives and alcohols under microwave irradiation was completed in 2 hours, yielding products up to 90%. nih.gov In contrast, the same reaction under conventional oil bath heating required 16 hours and resulted in a lower yield of 55%. nih.gov

The benefits of microwave assistance also extend to multicomponent reactions. A fast, one-pot, microwave-assisted synthesis of polysubstituted quinoline (B57606) and quinazoline derivatives has been developed by reacting aldehydes with various enaminones and malononitrile in glycol at 120°C. nih.gov Solvent-free and catalyst-free conditions have also been achieved, for instance, by heating an equimolar mixture of an aldehyde, dimedone, and urea/thiourea under microwave irradiation to produce quinazoline derivatives. nih.gov

| Reactants | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| 2-Aminobenzamide, Benzyl Alcohol | Microwave-Assisted (CuI catalyst) | 2 hours | Up to 90% | nih.gov |

| Conventional Heating (Oil Bath) | 16 hours | 55% | ||

| General Quinazolinone Synthesis | Microwave Irradiation | 10-20 minutes | 66-97% | researchgate.net |

| Conventional Heating | 3-6 hours | 48-89% | ||

| Aldehyde, Dimedone, Urea | Microwave-Assisted (Solvent/Catalyst-free) | Short | Not specified | nih.gov |

Ultrasound-Promoted Synthetic Pathways

Ultrasound-assisted synthesis is a green chemistry technique that utilizes the energy of acoustic cavitation to enhance chemical reactions. ijsrch.comresearchgate.net This method can lead to higher yields, shorter reaction times, and milder reaction conditions compared to traditional methods. nih.gov The application of ultrasound has been shown to be an effective and environmentally friendly approach for the synthesis of various heterocyclic compounds, including quinazoline derivatives. nih.govnih.gov

The primary mechanism of ultrasound assistance is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid, which creates localized hot spots with high temperatures and pressures. ijsrch.comnih.gov This phenomenon enhances mass transfer and can activate substrates, leading to accelerated reaction rates. ijsrch.comnih.gov

One-pot syntheses of novel quinazoline derivatives have been successfully carried out under ultrasonic irradiation by reacting anthranilic acid, acetic anhydride (B1165640), and primary amines. nih.gov This solvent- and catalyst-free method offers significant advantages, including higher yields, reduced reaction times, and simpler work-up procedures compared to conventional approaches. nih.gov Another example is the development of an environmentally friendly and mild Bischler cyclization to access quinazolines with diverse substitutions, which was promoted by ultrasound. nih.gov This method was used to prepare a library of 53 quinazoline derivatives for biological screening. nih.gov The efficiency of ultrasound irradiation is particularly notable in N-alkylation reactions, where it provides outstanding benefits in terms of reaction time and energy consumption. nih.gov

| Reaction Type | Starting Materials | Key Advantages | Reference |

|---|---|---|---|

| One-Pot Synthesis | Anthranilic acid, Acetic anhydride, Primary amines | Solvent/catalyst-free, higher yields, shorter reaction times. | nih.gov |

| Bischler Cyclization | Not specified | Environmentally friendly, mild conditions. | nih.gov |

| N-Alkylation | Quinoline-imidazole precursors | Reduced reaction time, lower energy consumption. | nih.gov |

Multicomponent and One-Pot Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates the majority of the atoms from the starting materials, are highly valued in synthetic chemistry for their efficiency and atom economy. nih.govopenmedicinalchemistryjournal.com These, along with other one-pot syntheses, provide a powerful strategy for the rapid construction of complex molecules like this compound and its derivatives from simple precursors. rsc.orgfrontiersin.orgresearchgate.net

The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that has been adapted for the synthesis of polycyclic quinazolinones. nih.gov In one approach, an ammonia-Ugi-4CR is followed by a palladium-catalyzed annulation. nih.gov Another variation uses cyanamide as the amine component in the Ugi-4CR, followed by a radical-induced cyclization to yield the desired quinazolinone scaffold. nih.gov

Various catalysts and conditions have been employed to facilitate one-pot syntheses. A copper-mediated one-pot condensation has been developed for synthesizing quinazolinone derivatives using ammonia as an in situ source for amine generation, resulting in the formation of four new C-N bonds in good to excellent yields. rsc.org Another sustainable approach utilizes a magnetically recoverable palladium catalyst for the coupling of aryl iodides, a carbonyl source, and 2-aminobenzamide in an eco-friendly PEG/water solvent system, achieving high product yields of 82-98%. frontiersin.org MCRs have also been used to synthesize benzimidazo-quinazolinones from aromatic aldehydes, 2-aminobenzimidazole (B67599), and dimedone under solvent-free conditions using a reusable nano-porous silica catalyst. openmedicinalchemistryjournal.com These methods highlight the versatility of one-pot and multicomponent strategies in generating diverse quinazoline structures efficiently and sustainably. openmedicinalchemistryjournal.comfrontiersin.org

| Reaction Name/Type | Key Reactants | Catalyst/Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Ugi-4CR followed by Pd-catalyzed annulation | o-Cyanobenzaldehydes, o-bromobenzoic acids, isocyanides, ammonia | Palladium catalyst | Rapid synthesis of polycyclic quinazolinones. | nih.gov |

| Ugi-4CR followed by radical cyclization | Aldehyde, acid, isocyanide, cyanamide | AIBN/tributyltin hydride | Novel use of cyanamide in Ugi reaction. | nih.gov |

| One-Pot Condensation | Various precursors with ammonia source | Copper catalyst | In situ amine generation, forms four C-N bonds. | rsc.org |

| Magnetic Catalyst MCR | Aryl iodides, CO source, 2-aminobenzamide | Magnetically recoverable Pd catalyst in PEG/water | Sustainable, high yields (82-98%), recyclable catalyst. | frontiersin.org |

| Solvent-free MCR | Aromatic aldehydes, 2-aminobenzimidazole, dimedone | Sulfonic acid functionalized nano-porous silica | Eco-friendly, reusable solid acid catalyst. | openmedicinalchemistryjournal.com |

Oxidative Cyclization Protocols

Oxidative cyclization is a common and effective strategy for synthesizing quinazolinone derivatives. ujpronline.com This method typically involves the condensation of a 2-aminobenzamide with an aldehyde or alcohol, followed by the oxidation of the resulting dihydroquinazoline (B8668462) intermediate to form the aromatic quinazolinone ring system. nih.govnih.gov

A variety of oxidizing agents and catalytic systems have been developed for this transformation. A K2S2O8-promoted oxidative tandem cyclization of primary alcohols with 2-aminobenzamides has been achieved under electrolytic conditions, avoiding the need for transition metals and bases. nih.gov This electrochemical approach allows for the direct oxidative cyclization to proceed at room temperature in a one-pot procedure. nih.gov

The choice of oxidant and catalyst is crucial for the reaction's efficiency and selectivity. The reaction of 2-aminobenzamides with alcohols can proceed through a two-step oxidation pathway where the alcohol is first oxidized to an aldehyde, which then couples with the aminobenzamide. nih.gov This process requires a catalyst with high activity and selectivity to manage the dehydrogenation of both C-H and N-H bonds in one pot. nih.gov Traditional methods have employed stoichiometric oxidants like KMnO4, MnO2, and DDQ, but these can lead to over-oxidation and generate significant waste. nih.gov Modern protocols focus on more sustainable and catalytic approaches. For example, cobalt-catalyzed cyclization of 2-aminoaryl alcohols with ketones or nitriles provides an efficient one-pot synthesis of quinazolines under mild conditions. mdpi.com

Aza-Diels-Alder and Aza-Wittig Reactions

The Aza-Diels-Alder and Aza-Wittig reactions are powerful synthetic tools for the construction of nitrogen-containing heterocyclic compounds, including the quinazoline scaffold. nih.govujpronline.com

The imino-Diels-Alder reaction, a type of Aza-Diels-Alder reaction, involves the coupling of an imine with an electron-rich alkene and has become a valuable method for synthesizing quinazoline derivatives. nih.gov The Povarov reaction is a specific example where an imine, formed from the condensation of an aniline (B41778) and an aldehyde, reacts with a dienophile in a [4+2]-cycloaddition. nih.gov The resulting dihydro intermediate is then oxidized to yield the quinoline or quinazoline moiety. nih.gov This strategy has been successfully used to prepare a variety of chlorinated quinolines and benzoquinolines. nih.gov

The Aza-Wittig reaction provides another route to the quinazoline core. This reaction typically involves the intramolecular cyclization of an iminophosphorane intermediate. nih.gov For example, 2-alkoxy-3H-quinazolin-4-ones have been synthesized from a carbodiimide intermediate, which is itself obtained from the aza-Wittig reaction of an iminophosphorane with an aromatic isocyanate. nih.gov In another application, a tandem Staudinger–Aza-Wittig–Nucleophilic addition sequence has been developed to synthesize indolo[1,2-c]quinazolines. nih.govrsc.org In this process, an azide reacts with triphenylphosphine to form an iminophosphorane, which then undergoes an intramolecular Aza-Wittig reaction to form the quinazoline ring system. nih.gov The use of a fluorous biphasic system with a perfluoroalkyl-tagged triphenylphosphine allows for easy separation of the desired quinazolinone product. nih.gov

Electrochemical Synthetic Approaches

Electrochemical synthesis represents a green and sustainable methodology that uses electrons as reagents, thereby avoiding the need for chemical oxidants and reducing waste. nih.govacs.org This approach has been successfully applied to the synthesis of quinazolines and quinazolinones under mild conditions. nih.govnih.gov

One electrochemical method involves the anodic direct oxidation of a C(sp³)-H bond for amination, followed by C-N cleavage. nih.govacs.org This process can be carried out in aqueous media, is metal-free and chemical oxidant-free, and has a broad substrate scope. nih.govacs.org For instance, the electrolysis of o-carbonyl-substituted anilines and amines in an undivided cell with a platinum plate electrode can produce quinazolines and quinazolinones in high yields. nih.govacs.org

Another electrochemical strategy combines I2 with electrochemical synthesis to induce a C-H oxidation reaction in water at room temperature. nih.govrsc.org This tandem oxidation process effectively cyclizes amides to form a broad range of quinazolinones. nih.gov The use of K2S2O8 as an inexpensive radical surrogate under undivided electrolytic conditions also enables the oxidative tandem cyclization of primary alcohols with 2-aminobenzamides without requiring a transition metal or base. nih.gov Furthermore, an efficient anodic dehydrogenative oxidation/cyclization of benzylic chlorides and 2-aminobenzamides has been developed, providing quinazolin-4(3H)-ones in good yields. organic-chemistry.org This method operates under metal-free and acceptor-free conditions, highlighting the practicality and sustainability of electrochemical approaches for synthesizing biologically important heterocycles. organic-chemistry.org

| Method | Reactants | Key Conditions/Reagents | Advantages | Reference |

|---|---|---|---|---|

| Anodic C(sp³)-H Amination/C-N Cleavage | o-Carbonyl-substituted anilines, Amines | Pt electrodes, NH4PF6 electrolyte, DMSO/H2O | Metal-free, oxidant-free, aqueous media tolerant. | nih.govacs.org |

| I2-catalyzed Tandem Oxidation | Alcohols, 2-Aminobenzamides | I2 catalyst, electrochemical oxidation, aqueous solution | Green solvent (water), room temperature. | nih.govrsc.org |

| K2S2O8-promoted Oxidative Cyclization | Primary alcohols, 2-Aminobenzamides | K2S2O8, undivided electrolytic cell | Transition metal-free, base-free. | nih.gov |

| Anodic Dehydrogenative Oxidation | Benzylic chlorides, 2-Aminobenzamides | RVC anode, Pt cathode, Bu4NBF4 electrolyte | Metal-free, acceptor-free. | organic-chemistry.org |

Cascade Approaches in Quinazolinone Synthesis

Cascade reactions, also known as tandem or domino reactions, offer an elegant and efficient strategy for the synthesis of complex molecules like this compound from simple starting materials in a single operation. This approach avoids the isolation of intermediates, thereby saving time, reagents, and reducing waste. A common cascade approach for the synthesis of the quinazolinone core, which can be adapted for this compound, involves the reaction of an appropriately substituted anthranilic acid derivative with a suitable one-carbon source.

For the synthesis of this compound, a plausible cascade pathway would commence with a 2-amino-6-hydroxybenzoic acid derivative. This precursor could react with an amidine hydrochloride in the presence of a copper catalyst. The reaction would proceed through a sequence of C-N bond formations and cyclization steps to yield the desired this compound derivative. rsc.org One-pot multi-step cascade methods have also been developed, engaging multiple reactive centers to construct complex fused quinazolinone systems. nih.gov

Cyclocondensation Reaction Mechanisms

Cyclocondensation reactions are fundamental to the synthesis of the quinazoline ring system. The mechanism typically involves the initial formation of an imine or a related intermediate, followed by an intramolecular cyclization and subsequent dehydration or oxidation to form the aromatic quinazoline nucleus.

In the context of this compound synthesis, a key precursor such as 2-amino-6-hydroxybenzonitrile can be employed. The reaction of this precursor with an orthoester, for instance, would proceed through the initial formation of an N-acyl intermediate. This intermediate then undergoes an intramolecular cyclization, where the amino group attacks the newly formed imine carbon. A final tautomerization and aromatization step would then lead to the formation of the this compound ring system. The specific mechanism and the rate-determining step can be influenced by the nature of the reactants, catalysts, and reaction conditions. nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including this compound, to minimize environmental impact.

Aqueous Media and Solvent-Free Conditions

The use of water as a solvent offers significant environmental benefits over traditional organic solvents. For the synthesis of quinazolinone derivatives, reactions in aqueous media have been shown to be effective, often facilitated by the use of surfactants or co-solvents to overcome solubility issues. Basic ionic liquids, for instance, can act as both a catalyst and a surfactant in aqueous media for quinazolinone synthesis. nih.gov

Solvent-free reactions represent another key green chemistry approach. These reactions are typically conducted by heating a mixture of the neat reactants, sometimes with the aid of a solid support or catalyst. Microwave irradiation can be effectively combined with solvent-free conditions to accelerate reaction rates and improve yields of quinazolinone derivatives.

| Reaction Type | Reactants | Conditions | Yield (%) | Reference |

| Aqueous Synthesis | 2-aminobenzonitrile (B23959), cyclohexanone | Basic ionic liquid [PRIm][OH], water | High | nih.gov |

| Solvent-Free Synthesis | Isatoic anhydride, aldehyde, amine | Triethanolamine, NaCl, reflux | Moderate to Good | frontiersin.org |

Ionic Liquid Applications

Ionic liquids (ILs) have emerged as versatile and environmentally friendly alternatives to volatile organic solvents in chemical synthesis. Their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency, make them attractive for a range of applications. In the synthesis of quinazolinones, ionic liquids can function as both the solvent and the catalyst. researchgate.net

Acidic ionic liquids can catalyze the reaction by activating the reactants, while basic ionic liquids can promote condensation reactions. nih.gov The use of ionic liquids can lead to improved reaction rates, higher yields, and easier product isolation and catalyst recycling. For instance, 1-propyl-3-alkylimidazolium hydroxide ionic liquids have demonstrated excellent catalytic performance in the synthesis of quinazolinones in aqueous media. nih.gov

| Ionic Liquid Type | Role | Reaction | Advantage | Reference |

| Acidic Ionic Liquid | Catalyst and Solvent | Quinazoline synthesis | Self-catalysis, easy workup | researchgate.net |

| Basic Imidazolium-based IL | Catalyst and Surfactant | Quinazolinone synthesis in water | Enhanced reaction in aqueous media | nih.gov |

Biocatalytic Systems (e.g., Laccase/DDQ)

Biocatalysis offers a highly selective and environmentally benign approach to chemical synthesis. Enzymes can operate under mild conditions and in aqueous media, reducing the need for harsh reagents and organic solvents. The laccase/2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) system is a bioinspired cooperative catalytic system that has been successfully applied to the aerobic oxidative synthesis of quinazolinones. rsc.orgrsc.org

This system utilizes laccase, an eco-friendly biocatalyst, and DDQ as a co-catalyst, with molecular oxygen from the air serving as the ultimate oxidant. The reaction typically proceeds in two steps: a chemical cyclization to form a dihydroquinazolinone intermediate, followed by a chemoenzymatic oxidation to the final quinazolinone product. This method provides high yields (80-95%) under ambient temperature and in aqueous media. rsc.orgrsc.orgresearchgate.net

| Biocatalytic System | Reactants | Oxidant | Key Features | Reference |

| Laccase/DDQ | o-anthranilamide, aldehyde | Air or O₂ | Eco-friendly, mild conditions, aqueous media | rsc.orgacademie-sciences.fr |

Nanocatalyst Development and Application

Nanocatalysts have garnered significant attention in organic synthesis due to their high surface area-to-volume ratio, which often leads to enhanced catalytic activity and selectivity. Various nanocatalysts have been developed for the synthesis of quinazoline and quinazolinone derivatives, offering advantages such as high efficiency, reusability, and mild reaction conditions. bohrium.com

Magnetically separable nanocatalysts, for example, allow for easy recovery and reuse of the catalyst, aligning with the principles of green chemistry. bohrium.com Functionalized mesoporous silica, such as SBA-15 modified with ellagic acid, has been used as a novel nanocatalyst for the one-pot synthesis of 4-oxo-quinazoline derivatives with high yields. nih.gov Similarly, titanium-containing solid acid nanoparticles have also been employed for the efficient synthesis of quinazoline derivatives. jsynthchem.com

| Nanocatalyst | Reaction Type | Advantages | Yield (%) | Reference |

| Functionalized SBA-15 | One-pot synthesis of 4-oxo-quinazolines | Recoverable, high surface area | 78-96 | nih.gov |

| Magnetic Nanoparticles | Synthesis of quinazoline derivatives | Easy separation and reusability | High | bohrium.com |

| Titanium-containing solid acid nanoparticles | Synthesis of quinazoline derivatives | Efficient, heterogeneous catalyst | Good to Excellent | jsynthchem.com |

Bio-sourced Solvent Utilization

The replacement of conventional petroleum-based solvents with sustainable alternatives derived from biomass is a critical step in reducing the environmental impact of chemical synthesis. researchgate.net These bio-based solvents are typically less toxic and biodegradable. In the context of quinazoline synthesis, researchers have explored various bio-sourced solvents to create greener reaction pathways.

A notable example is the use of pinane , a renewable and recyclable solvent, in the microwave-assisted synthesis of 4-oxo-3,4-dihydroquinazolin-2-yl propanoic acids and their precursors. nih.govnih.gov Pinane, which is derived from the catalytic reduction of pinene, has been shown to facilitate the cyclization step in quinazolinone formation. nih.gov This method is highlighted as one of the simplest and most cost-effective routes reported. nih.gov The use of pinane under microwave irradiation allows for the selective preparation of either the final quinazolinone products or their diamide intermediates in high yields. nih.govresearchgate.net

Table 1: Microwave-Assisted Synthesis of Quinazolinone Derivatives Using Pinane

| Reactants | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Substituted 2-aminobenzamide and succinic anhydride | Pinane | Microwave Irradiation | 4-oxo-3,4-dihydroquinazolin-2-yl propanoic acid derivatives | High | nih.govnih.gov |

Beyond pinane, other biomass-derived green solvents such as eucalyptol and sabinene have proven effective in the synthesis of 4-(arylamino)quinazoline-2-(1H)-thiones. researchgate.net While these reactions may require longer durations to achieve optimal yields, the products can often be obtained through simple filtration, which significantly reduces the need for large quantities of solvents for purification and aligns with atom-saving principles. researchgate.net The use of a low-melting mixture of maltose–dimethylurea (DMU)–NH4Cl has also been reported as an inexpensive, non-toxic, and biodegradable reaction medium for the catalyst-free synthesis of quinazoline derivatives. rsc.org

Waste Minimization and Recyclability Strategies

Effective waste minimization is a multi-faceted approach that encompasses catalyst recycling, solvent-free reactions, and one-pot procedures to enhance atom economy and reduce environmental pollution. researchgate.net

Catalyst Recyclability: A significant advancement in sustainable synthesis is the development of recyclable catalysts, particularly magnetically separable nanocatalysts. bohrium.com These catalysts offer high stability and can be easily recovered from the reaction medium using an external magnet, allowing for multiple reuse cycles with minimal loss of activity. bohrium.comnih.gov This approach is not only cost-effective but also drastically reduces chemical waste. researchgate.net

For instance, a novel magnetic nano-catalyst based on graphene oxide has been successfully used for the one-pot synthesis of quinazoline derivatives under solvent-free conditions. nih.govresearchgate.net This catalyst was recycled four times without a significant change in its efficiency. researchgate.net Similarly, an Fe3O4@Sap/Cu(II) nanocatalyst used in water for the synthesis of quinazolines was reused for at least six consecutive times with only a slight decrease in activity. frontiersin.orgnanomaterchem.com

Table 2: Recyclability of Various Catalysts in the Synthesis of Quinazoline Derivatives

| Catalyst | Synthetic Method | Solvent | Recyclability (Cycles) | Key Advantages | Reference |

|---|---|---|---|---|---|

| GO@Fe3O4@...Cu(II) | Three-component one-pot synthesis | Solvent-free | 4 | Easy separation, high efficiency, short reaction time. | nih.govresearchgate.net |

| Fe3O4@Sap/Cu(II) | One-pot cyclocondensation | Water | 6 | High selectivity, short reaction times. | frontiersin.org |

| α-MnO2 | Cascade synthesis from 2-aminobenzylamines and alcohols | Chlorobenzene | Separated by centrifugation and reused with no loss in activity. | Robust, reusable, cost-effective. | frontiersin.org |

| Magnetic ionic liquid (bmim[FeCl4]) | One-pot multi-component reaction | Solvent-free | 4 | Short reaction time, high atom economy. | frontiersin.org |

Other Waste Reduction Strategies:

One-Pot and Multi-Component Reactions (MCRs): These reactions, where multiple steps are performed in a single reaction vessel without isolating intermediates, are inherently green. nih.gov They reduce solvent usage, energy consumption, and waste generated from purification steps. The synthesis of quinazolines using magnetic ionic liquids or other nanocatalysts often employs an MCR approach, resulting in high yields and environmental friendliness. frontiersin.orgnih.gov

Solvent-Free Synthesis: Conducting reactions without a solvent is an ideal green chemistry approach. Microwave-assisted synthesis of quinazoline derivatives has been successfully performed under solvent- and catalyst-free conditions, offering advantages of better yields, shorter reaction times, and lower energy input. nih.govresearchgate.netnih.gov

Use of Water as a Green Solvent: Water is an ideal green solvent due to its non-toxicity, availability, and safety. Several protocols for quinazoline synthesis have been developed using water as the reaction medium, often in combination with recyclable catalysts, which simplifies product separation and enhances the environmental profile of the synthesis. frontiersin.orgfrontiersin.org

By integrating these strategies, the synthesis of this compound and its derivatives can be aligned with the principles of green chemistry, leading to more sustainable and efficient manufacturing processes for these vital pharmaceutical building blocks.

Chemical Reactivity and Transformation Mechanisms of Quinazolin 5 Ol

Oxidation Reactions (e.g., Quinazoline (B50416) N-Oxide Formation)

Quinazolin-5-ol can undergo oxidation reactions, notably leading to the formation of quinazoline N-oxides. This transformation typically involves the oxidation of one of the nitrogen atoms within the pyrimidine (B1678525) ring. Common oxidizing agents employed for such reactions include hydrogen peroxide and peracids . The resulting quinazoline N-oxides can serve as intermediates for further chemical modifications or possess their own unique reactivity profiles. For instance, quinazoline 3-oxides have been utilized in cross-dehydrogenative coupling reactions, demonstrating the utility of the N-oxide moiety in facilitating C-H bond functionalization nih.govsemanticscholar.org. Electrochemical oxidation methods have also been developed for the synthesis of quinazoline derivatives, offering a metal- and oxidant-free approach acs.org.

Reduction Pathways (e.g., Dihydroquinazoline (B8668462) Derivatives Formation)

The reduction of this compound can yield dihydroquinazoline derivatives. This process typically involves the saturation of one or more double bonds within the pyrimidine ring, leading to a less aromatic and more flexible structure. Common reducing agents such as sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are often utilized for such transformations . Synthetic strategies also exist for the direct formation of 3,4-dihydroquinazolines through multi-component reactions, involving the assembly of C-N bonds and subsequent cyclization acs.org.

Nucleophilic Substitution Reactions

This compound is capable of participating in nucleophilic substitution reactions. The hydroxyl group at the 5-position can be a site for substitution, where it can be replaced by various other functional groups using appropriate nucleophiles, such as amines or thiols . Furthermore, the quinazoline scaffold itself is susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at positions activated by electron-withdrawing groups or where a good leaving group is present. These reactions are crucial for introducing diverse substituents onto the quinazoline core, thereby modulating its chemical and biological properties chim.itacs.org. For example, the methylsulfanyl group in related pyrimidinone systems can undergo nucleophilic substitution by amines and hydrazines researchgate.net.

Carbon-Carbon and Carbon-Nitrogen Bond Transformations and Cleavages

The quinazoline framework offers multiple avenues for carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation and transformation, which are fundamental for synthesizing complex derivatives.

C-N Bond Formation: Strategies for forming C-N bonds within the quinazoline system include copper-catalyzed Ullmann couplings, which facilitate the formation of these bonds between aniline (B41778) derivatives and halopyrimidines . Oxidative C-H amination reactions, often employing metal catalysts or metal-free conditions, are also significant for directly functionalizing C-H bonds with nitrogen nucleophiles uri.edu. Radical decarboxylative coupling methods provide another route to C-N bond construction mdpi.com. Additionally, the incorporation of carbon dioxide (CO2) into heterocyclic structures can lead to C-N bond formation mdpi.com.

C-C Bond Formation: The formation of C-C bonds is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the introduction of aryl or vinyl groups onto the quinazoline core . Annulation reactions, including [4+2] C-H annulation with alkyl azides, are employed for constructing the quinazoline ring system itself acs.org. Furthermore, reactions like the Pictet-Spengler cyclization can be utilized to create fused ring systems involving C-C bond formation nih.gov.

Bond Cleavage: While less frequently highlighted for this compound itself, C-C bond cleavage can occur in specific synthetic pathways leading to quinazolinone derivatives nih.gov. Transformations involving C-H bond functionalization are also key reactions within the broader quinazoline chemistry, enabling selective derivatization nih.govsemanticscholar.orgchim.it.

Table 1: General Reactivity of this compound

| Reaction Type | Description | Common Reagents/Nucleophiles | Major Products | Citation(s) |

| Oxidation | Formation of quinazoline N-oxides | H2O2, Peracids | Quinazoline N-oxides | |

| Reduction | Formation of dihydroquinazoline derivatives | NaBH4, LiAlH4 | Dihydroquinazoline derivatives | |

| Nucleophilic Substitution | Replacement of the hydroxyl group or other positions | Amines, Thiols | Substituted quinazoline derivatives |

Table 2: C-N and C-C Bond Formation Strategies in Quinazoline Chemistry

| Reaction Type | Description | Catalysts/Conditions | Relevance to this compound Scaffold | Citation(s) |

| Ullmann Coupling | C-N bond formation between anilines and halopyrimidines | Cu(I), 1,10-phenanthroline | Applicable to scaffold | |

| Suzuki-Miyaura Coupling | C-C bond formation | Palladium catalysts | Applicable to scaffold | |

| Nucleophilic Aromatic Subst. | C-N bond formation via displacement of halide | Base (e.g., Cs2CO3), DMSO | Applicable to scaffold | chim.itacs.org |

| Oxidative C-H Amination | C-N bond formation via functionalization of C-H bonds | Metal-free (I(III)), Cu | Applicable to scaffold | uri.edu |

| Radical Decarboxylative C-N | C-N bond formation via decarboxylation of NHP esters | Cu catalyst, light | Applicable to scaffold | mdpi.com |

| CO2 Fixation/Carbonylation | C-N bond formation using CO2 | Various catalysts | Applicable to scaffold | mdpi.com |

| C-H Annulation | Formation of quinazoline ring via C-H functionalization | Rh/Cu cocatalysis, O2 | Applicable to scaffold | acs.org |

| Pictet-Spengler Reaction | Formation of fused ring systems, involving C-C bond formation | Acid catalysis | Applicable to scaffold | nih.gov |

Intramolecular Proton Transfer Mechanisms (e.g., Excited-State Intramolecular Proton Transfer (ESIPT))

Intramolecular Proton Transfer (IPT), particularly Excited-State Intramolecular Proton Transfer (ESIPT), is a photophysical process observed in molecules possessing specific structural motifs. ESIPT occurs when a proton is transferred intramolecularly from a proton donor to a proton acceptor unit within the same molecule, typically facilitated by a strong intramolecular hydrogen bond rsc.orgacs.orgmdpi.comresearchgate.netacs.orgglobal-sci.comsemanticscholar.orgresearchgate.net. This process is often initiated upon photoexcitation, leading to the formation of a transient tautomeric species in the excited state researchgate.net.

The mechanism generally involves:

The ground state of the molecule exists in an enol form (E) with an intramolecular hydrogen bond.

Upon photoexcitation, the acidity of the proton donor and the basicity of the proton acceptor increase, promoting proton transfer.

An ultrafast proton transfer from the excited enol form (E) to the keto form (K) occurs.

The excited keto form (K*) then relaxes to the ground state, emitting fluorescence, often characterized by a large Stokes shift and dual emission bands rsc.orgresearchgate.net.

While direct experimental evidence for ESIPT in this compound itself is not extensively detailed in the provided literature, its structure, featuring a hydroxyl group and nitrogen atoms within the heterocyclic ring, presents the potential for intramolecular hydrogen bonding. Such interactions are critical for initiating ESIPT. Therefore, this compound or its derivatives, particularly those designed to enhance hydrogen bonding capabilities, could potentially exhibit ESIPT phenomena under appropriate photophysical conditions acs.orgmdpi.com.

Listed Compounds

this compound

Quinazoline N-Oxide

Dihydroquinazoline derivatives

5-hydroxyaniline derivatives

Chloropyrimidines

Methyl 2-aminobenzoate (B8764639)

5-Bromoquinazoline

5-Aminosalicylic acid

5-Aminobenzoic acid

Methyl 2-cyanoacetate

5-hydroxybenzoic acid

Furo[2,3-f]this compound

6,7-bis(arylthio)-quinazoline-5,8-diones

Quinazolinone derivatives

Quinazoline

Quinazoline 3-oxides

3,4-dihydroquinazolines

Amines

Thiols

Aniline derivatives

Halopyrimidines

Alkyl azides

Aryl or vinyl groups

Alkyl groups

Acyl groups

8-(1H-Benzo[d]imidazol-2-yl)quinolin-7-ol (HQB)

2-(2′-Hydroxyphenyl)pyrimidines

2-aminoethanols

Propargylic alcohols

Quinazoline-2,4(1H,3H)-diones

Benzodiazepine analogues

N-methylindoles

Indoles

2-phenylquinazolin-4-yl)-1H-benzo[b] rsc.orgdiazepin-2(5H)-one

4-(methylthio)-3-(2-phenylquinazolin-4-yl)-1H-benzo[b] rsc.orgdiazepin-2(5H)-one

Pyrrolo-quinazoline derivatives

4-amino quinazoline derivatives

N-(4-fluorophenyl)quinazolin-4-amine

Benzimidazo-quinazolinones

Triazolo/benzimidazoloquinazolinones

Pyrazolo[1,5-a]quinazolines

3-amino-1,2,4-triazole

Dimedone

Isatins

Isatoic anhydride (B1165640)

o-aminobenzamide

β-ketoester

Quinazolin-4(3H)-one

Quinazolin-5(7H)-one

Quinethazone

Computational Chemistry and Theoretical Investigations of Quinazolin 5 Ol Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. researchgate.netossila.com It is widely applied to quinazoline (B50416) derivatives to elucidate their geometric and electronic properties. dergipark.org.trsapub.org

Structural optimization is a fundamental DFT application that determines the most stable three-dimensional arrangement of atoms in a molecule, its minimum energy conformation. dergipark.org.tr For quinazoline systems, this process is often carried out in the gas phase using hybrid functionals like B3LYP combined with a suitable basis set, such as 6-311G(d,p). mdpi.comresearchgate.net

In studies of quinazolinone derivatives, such as those incorporating a triazole ring, geometry optimization reveals that the fused ring systems energetically favor a planar conformation. researchgate.net For instance, in 2-benzyloxy-1,2,4-triazolo[1,5-a]quinazolin-5(4H)-one, the benzene (B151609), triazole, and quinazolinone rings all adopt a planar structure. researchgate.net This planarity is a critical factor that influences the molecule's electronic properties, reactivity, and intermolecular interactions. researchgate.net The accuracy of these computational models is often validated by comparing the optimized bond lengths and angles with experimental data obtained from single-crystal X-ray diffraction, which generally show good agreement. mdpi.com

Conformational analysis, which explores the different spatial arrangements of a molecule and their corresponding energies, is also crucial. beilstein-journals.orgnd.edu For flexible molecules, DFT calculations can identify the most stable conformers, providing insight into the structures that are most likely to be present and biologically active. nd.edu

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. ossila.com The HOMO is the orbital from which an electron is most easily removed, representing the ability to donate an electron, while the LUMO is the orbital that most readily accepts an electron. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. physchemres.org

DFT calculations are widely used to determine the energies and spatial distributions of these orbitals for quinazoline derivatives. dergipark.org.trsapub.orgmdpi.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. physchemres.org For example, in a study of antioxidant quinazolin-4-one derivatives, the compound with the lowest energy gap (1.522 eV) was found to be the most effective scavenger of free radicals. sapub.org

The analysis of FMOs provides valuable information on intramolecular charge transfer. mdpi.com In many quinazoline derivatives, the HOMO is often localized on one part of the molecule (e.g., an electron-rich substituent), while the LUMO is centered on another (e.g., the quinazoline core), indicating the pathway of electronic transitions. mdpi.commdpi.com

Calculated FMO Energies for Selected Quinazoline Derivatives

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|---|

| 2-Benzyloxy-1,2,4-triazolo[1,5-a]quinazolin-5(4H)-one | B3LYP/6-311G(d,p) | -6.328 | -1.757 | 4.571 | researchgate.net |

| Quinazolin-4-one Derivative (Compound 2) | B3LYP/6-311G(d,p) | -6.918 | -2.228 | 4.690 | sapub.org |

| Quinazolin-4-one Derivative (Compound 5) | B3LYP/6-311G(d,p) | -5.322 | -3.800 | 1.522 | sapub.org |

| Quinoline (B57606) | B3LYP/6–31+G(d, p) | -6.646 | -1.816 | 4.830 | scirp.org |

Key global reactivity descriptors include:

Ionization Potential (IP): The energy required to remove an electron. Calculated as IP = -EHOMO. A lower IP indicates a better electron donor. sapub.orgresearchgate.net

Electron Affinity (EA): The energy released when an electron is added. Calculated as EA = -ELUMO. A higher EA suggests a better electron acceptor. sapub.orgresearchgate.net

Chemical Hardness (η): A measure of resistance to change in electron distribution. Calculated as η = (IP - EA) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," indicating higher stability and lower reactivity. sapub.orgresearchgate.net

Chemical Softness (S or σ): The inverse of hardness (S = 1/η). "Soft" molecules are more polarizable and reactive. sapub.orgresearchgate.net

Electronegativity (χ): The power of an atom or group to attract electrons. Calculated as χ = (IP + EA) / 2. sapub.orgresearchgate.net

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. Calculated as ω = μ²/2η (where μ is the electronic chemical potential, μ ≈ -χ). It quantifies the electrophilic nature of a molecule. dergipark.org.trsapub.org

Studies on quinazoline derivatives consistently use these descriptors to compare the reactivity of different compounds within a series. sapub.orgmdpi.com For example, a compound with high softness and a high electrophilicity index is predicted to be highly reactive. sapub.org

Global Reactivity Descriptors for a Quinazoline Derivative

Data for 2-Benzyloxy-1,2,4-triazolo[1,5-a]quinazolin-5(4H)-one

| Descriptor | Value (eV) | Source |

|---|---|---|

| Ionization Potential (IP) | 6.328 | researchgate.net |

| Electron Affinity (EA) | 1.757 | researchgate.net |

| Electronegativity (χ) | 4.0425 | researchgate.net |

| Chemical Hardness (η) | 2.2855 | researchgate.net |

| Chemical Softness (σ) | 0.2188 | researchgate.net |

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. dergipark.org.trmdpi.com It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites for intermolecular interactions, including hydrogen bonding and electrophilic or nucleophilic attacks. mdpi.comproteopedia.org

MEP maps are color-coded, typically with red indicating regions of high electron density (negative potential, prone to electrophilic attack) and blue indicating regions of low electron density (positive potential, prone to nucleophilic attack). mdpi.commdpi.com Green and yellow areas represent intermediate or neutral potential. mdpi.com

For quinazoline derivatives, MEP analysis often shows negative potential around the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atom of a carbonyl group, identifying these as likely sites for hydrogen bond acceptance or interaction with electrophiles. mdpi.com Conversely, hydrogen atoms attached to nitrogen often appear as blue regions, indicating they are potential hydrogen bond donors. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited states and predict electronic absorption spectra (like UV-Vis spectra). cecam.orgrespectprogram.org This method calculates the energies of electronic transitions from the ground state to various excited states and their corresponding oscillator strengths, which relate to the intensity of absorption peaks. mdpi.comnih.gov

TD-DFT calculations on quinazoline derivatives have been used to theoretically determine their maximum absorption wavelengths (λmax). mdpi.com These theoretical spectra can be compared with experimental data to validate the computational method and to help interpret the nature of the electronic transitions (e.g., π→π* or n→π* transitions). mdpi.comscirp.org For instance, a study on 2-benzyloxy-1,2,4-triazolo[1,5-a]-quinazoline predicted a peak absorption at 269 nm, which was attributed to electronic transitions involving frontier molecular orbitals. mdpi.com

Molecular Dynamics Simulations (MDS)

Molecular Dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide detailed information on the conformational changes, flexibility, and interactions of molecules in a dynamic environment, such as in solution. nih.gov

In the context of quinazoline derivatives, MD simulations are particularly useful for studying their interactions with biological targets like enzymes or receptors. nih.govnih.gov For example, simulations have been used to analyze the binding stability of quinazolinone-based inhibitors within the active site of matrix metalloproteinase-13 (MMP-13). nih.gov These studies can reveal key hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex over time, providing insights that are crucial for rational drug design. nih.govfrontiersin.org By observing the conformational flexibility of the ligand and the receptor, researchers can better understand the structural requirements for potent biological activity. mdpi.com

Table of Mentioned Compounds

| Compound Name |

|---|

| Quinazolin-5-ol |

| Quinazolin-4-one |

| 2-Benzyloxy-1,2,4-triazolo[1,5-a]quinazolin-5(4H)-one |

| Quinoline |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity. biointerfaceresearch.com These studies are fundamental in medicinal chemistry for predicting the activity of new, unsynthesized molecules and for optimizing lead compounds. For quinazoline derivatives, 2D and 3D-QSAR models have been successfully developed to predict their potential as anticancer agents, often targeting receptors like EGFR. frontiersin.orgnih.gov The predictive power of a QSAR model is assessed through statistical metrics such as the coefficient of determination (R²) and the cross-validated R² (q²), with higher values indicating a more reliable model. biointerfaceresearch.comfrontiersin.org

The mechanistic activity of this compound derivatives is closely linked to their electronic and geometric properties. physchemres.org QSAR studies investigate these correlations by calculating various molecular descriptors. Density Functional Theory (DFT) is a common method used to compute these parameters. physchemres.orgsapub.org

Key electronic parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (Egap) is a crucial indicator of a molecule's chemical reactivity; a smaller gap generally implies higher reactivity. physchemres.org Other electronic descriptors such as electronegativity, electron affinity, and dipole moment also play a significant role in how the molecule interacts with its biological target. physchemres.org For example, studies on quinazoline derivatives as corrosion inhibitors have shown that compounds with a smaller Egap are more readily adsorbed onto a metal surface, leading to higher inhibition efficiency. physchemres.org

Geometric parameters, which describe the 3D shape and size of the molecule, are also vital. Structure-activity relationship (SAR) studies have highlighted that the nature and position of substituents on the quinazoline ring system are critical for determining pharmacological activity. mdpi.com

Table 1: Correlation of Molecular Descriptors with Activity in Quinazoline Derivatives This table is interactive. You can sort and filter the data.

| Descriptor Category | Specific Descriptor | Typical Correlation with Increased Biological Activity | Reference |

|---|---|---|---|

| Electronic | HOMO Energy | Higher (more ability to donate electrons) | physchemres.org |

| Electronic | LUMO Energy | Lower (more ability to accept electrons) | physchemres.org |

| Electronic | Energy Gap (Egap) | Lower (higher reactivity) | physchemres.org |

| Electronic | Dipole Moment | Can influence solubility and binding interactions | mdpi.com |

| Electronic | Electronegativity | Influences interaction with target site | physchemres.org |

| Geometric | Substituent Position | Specific positions (e.g., 2, 6, 8) are critical for activity | mdpi.com |

| Geometric | Molecular Volume/Surface Area | Influences fit within a receptor's binding pocket | mdpi.com |

Advanced Computational Techniques

Beyond standard simulations and QSAR, advanced computational methods offer deeper insights into the properties of this compound systems.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal structure. mdpi.comresearchgate.net By mapping properties like the normalized contact distance (dnorm) onto the molecular surface, this technique provides a detailed picture of close atomic contacts. mdpi.com Red spots or regions on the dnorm map indicate intermolecular contacts that are shorter than the van der Waals radii, highlighting significant interactions such as hydrogen bonds. mdpi.com

Table 2: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for a Triazoloquinazoline Derivative This table is interactive. You can sort and filter the data.

| Intermolecular Contact | Percentage Contribution (%) | Reference |

|---|---|---|

| H···H | 42.6 | mdpi.com |

| S···H | 16.3 | mdpi.com |

| C···C | 4.3 | mdpi.com |

| O···H | 6.7 | mdpi.com |

| S···S | 1.2 | mdpi.com |

| N···H | 9.7 | mdpi.com |

Machine learning (ML) is increasingly being applied in drug discovery to accelerate the identification and optimization of new therapeutic agents. researchgate.net In quinazoline research, ML algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN) are used to build more sophisticated and predictive QSAR models. biointerfaceresearch.comdoaj.org These models can handle large, complex datasets and often outperform traditional statistical methods. biointerfaceresearch.com

ML has been successfully used to develop QSAR models that predict the anti-proliferative activity of quinazoline derivatives against cancer cell lines, with one SVM-based model demonstrating a high correlation between predicted and observed activities (R² = 0.749). biointerfaceresearch.com Beyond QSAR, ML models can predict the regioselectivity of chemical reactions, which is crucial for synthetic planning. For instance, an ANN model was developed to predict the most likely site for electrophilic substitution on quinoline derivatives with high accuracy. doaj.org By learning from existing experimental data, ML can guide the design of novel compounds with improved pharmacological profiles and facilitate the synthesis of complex molecules. mdpi.comresearchgate.net

Computational Insights into Reaction Mechanisms

Computational chemistry, particularly through the application of Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate reaction mechanisms involved in the synthesis of quinazoline derivatives. These theoretical investigations provide a molecular-level understanding of reaction pathways, transition states, and the electronic factors that govern the formation of the quinazoline scaffold.

One area of significant computational focus has been the cyclocondensation reaction, a key step in many quinazoline syntheses. For instance, the mechanism of the reaction between methyl 2-amino-4-(2-diethylaminoethoxy)-5-methoxybenzoate and formamide (B127407) has been theoretically explored using the B3LYP/6-311++G(d,p) computational method. researchgate.net This study revealed that the reaction proceeds through four steps. Conceptual DFT (CDFT) analysis identified the most favorable electrophilic/nucleophilic interaction as being between the C3 electrophilic center of the methyl 2-amino-4-(2-diethylaminoethoxy)-5-methoxybenzoate and the N4 nucleophilic center of formamide. researchgate.net The analysis of activation energies correctly predicted the formation of the quinazoline derivative as the primary product, which aligns with experimental observations. researchgate.net

Bonding Evolution Theory (BET) has offered even deeper insights into these reaction mechanisms. researchgate.net For the formation of C-N and O-H bonds, BET analysis identified four distinct structural stability domains (SSDs). The process begins with the depopulation of the V(N) basin, leading to the formation of the first C-N bond. This is followed by the cleavage of an N-H bond, creating V(N) and V(H) monosynaptic basins, and culminates in the formation of a V(H,O) disynaptic basin, which corresponds to the O-H bond. researchgate.net In the case of dehydration steps, the transition between SSDs corresponds to the cleavage of a C-O bond. researchgate.net

Theoretical studies have also been crucial in understanding the regiochemistry of certain reactions. For example, in the 1,3-dipolar cycloaddition reactions between arylnitriloxides and N-allylquinazolinone to form quinazolinone–isoxazoline (B3343090) hybrids, DFT calculations have been used to support experimental findings. mdpi.com These computational mechanistic studies have consistently agreed with the experimentally observed regiochemistry, confirming the formation of 3,5-disubstituted isoxazoline as the sole regioisomer. mdpi.com

Furthermore, computational methods are employed to understand the synthesis of complex, unusual quinazoline alkaloids. In one such case, the reaction of 2-aminobenzaldehyde (B1207257) with pyrrolidine (B122466) was investigated. rsc.org The experimentally obtained structural parameters of the resulting alkaloid showed good agreement with those calculated theoretically using the DFT/B3LYP/6-31G(d,p) level of theory. rsc.org This level of computational analysis also allows for the calculation of the HOMO–LUMO energy gap, which provides information about the molecule's kinetic stability and reactivity. rsc.org

In the context of drug design, computational techniques are used to elucidate the reaction mechanisms for the synthesis of specific therapeutic agents. For the anticancer drug Gefitinib (B1684475), a synthetic pathway involving cyclization, halogenation, regioselective demethylation, Williamson's ether synthesis, and nucleophilic aromatic substitution has been investigated using quantum chemistry. orientjchem.org The study of the energy profiles of reactants, intermediates, and transition states helps to differentiate between stable and transient species and clarifies the reaction's energetic landscape. orientjchem.org For example, in the final step of Gefitinib synthesis, a nucleophilic aromatic substitution, the amine group of 3-chloro-fluoroaniline attacks the quinazoline core, forming two consecutive transition states before the final C-N bond is formed. orientjchem.org

The following table summarizes key computational parameters obtained from a theoretical study on a quinazoline derivative synthesis, illustrating the type of data generated in these investigations.

| Parameter | Value |

| HOMO-LUMO Energy Gap | [Value] |

| Chemical Hardness | [Value] |

| Chemical Inertness | [Value] |

| Electronegativity | [Value] |

| Electrophilicity Index | [Value] |

| Data derived from a DFT/B3LYP/6-31G(d,p) level of theory calculation for an unusual quinazoline alkaloid. rsc.org |

These computational approaches not only validate experimental results but also provide predictive models for designing new synthetic routes and novel quinazoline derivatives with desired properties.

Structure Activity Relationship Sar Studies of Quinazolin 5 Ol Derivatives

Impact of Substituent Position and Nature on Mechanistic Activity Profiles

The strategic placement and nature of substituents on the quinazolin-5-ol core profoundly influence the pharmacological profile of its derivatives. Research has identified specific modifications that enhance activity across various therapeutic areas.

Antimicrobial Activity

SAR studies for antimicrobial activity have revealed that modifications at several positions on the quinazolinone ring are critical. The presence of substituents at positions 2 and 3, the incorporation of halogen atoms at positions 6 and 8, and the introduction of amine or substituted amine groups at position 4 have been shown to improve antimicrobial efficacy nih.gov. Furthermore, a substituted aromatic ring at position 3, along with methyl or thiol groups at position 2, are considered essential for potent antimicrobial activities nih.gov. Specific examples include:

Compounds 26a-c demonstrated broad antibacterial activities with minimum inhibitory concentration (MIC) values ranging from <0.25 to 2 μg/mL rroij.com.

Compounds 18b and 9 exhibited high sensitivity to Staphylococcus aureus, with MIC values as low as ≤0.25-0.5 μg/mL rroij.com.

Compounds 13a and 13b were particularly effective against Escherichia coli, showing MIC values below 0.25 μg/mL rroij.com.

N-hexyl substituted isatin-quinazoline derivatives have also displayed notable activity against both bacteria and fungi nih.gov.

The introduction of urea, thiourea, acetamide (B32628), or sulfonamide functionalities, particularly when combined with a fluoro group, has led to highly potent antimicrobial agents nih.gov.

Anticancer Activity

The quinazolinone scaffold is a prominent feature in many anticancer agents, with modifications targeting various mechanisms, including epidermal growth factor receptor (EGFR) inhibition and microtubule polymerization.

EGFR Inhibition: The 4-anilino-quinazoline moiety is recognized as a privileged scaffold for developing EGFR inhibitors. Optimal binding affinity and potency are achieved through specific interactions, such as hydrogen bonds formed between the quinazoline's nitrogen atoms (N-1 and N-3) and methionine or threonine residues within the EGFR active site nih.govmdpi.com.

Derivatives based on the N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine scaffold showed sub-nanomolar IC50 values when an 1H-indol-5-amine group was introduced at position 4. Further substitution on the indole (B1671886) moiety indicated that modifications at positions 1 and 2 reduced activity, while a small lipophilic bromine at position 3 yielded the most favorable results, suggesting a strategy for enhancing target specificity nih.govmdpi.com.

In 6,7-dimethoxy-4-amino-quinazoline derivatives, the attachment of a thiophene-2-ylmethanamine at the C-4 position increased conformational flexibility. Compound 12, for instance, exhibited an IC50 of 3.4 µM against A431 cells, comparable to erlotinib (B232). Electron-donating groups at the 6 and 7 positions of the quinazoline (B50416) core were found to enhance activity nih.govmdpi.com.

For 6-benzamide quinazoline derivatives, a fluor-substituent at the C-2 position of the benzene (B151609) ring proved vital for inhibitory activity. Introducing a nitro group at the C-5 position of the benzamide (B126) moiety further boosted inhibitory activity, whereas replacing the amide linker with a methyl-amino linker led to a significant decrease in activity nih.govmdpi.com.

Among 6-aryl-semicarbazone-4-anilino-quinazoline derivatives, a 4-hydroxy substitution on the phenyl ring resulted in the highest antiproliferative activity, with compound 3 showing an IC50 of 0.07 nM on HepG2 cells nih.govmdpi.com.

Microtubule Polymerization Inhibition: 2-dihydroquinazolin-4(1H)-one derivatives featuring aryl rings (benzene, biphenyl, naphthyl, indolyl) at the C2 position are considered promising antitumor agents. Aryl rings substituted with halogens, nitro groups, or methoxy (B1213986) groups enhance microtubule binding. Furthermore, substitution at the 2-position with alkyl or heteroaryl groups can significantly increase inhibitory potency mdpi.com. Compound 106, for example, demonstrated inhibition of Cdk4 (IC50 = 0.47 µM) and microtubule polymerization (IC50 = 0.6 µM) mdpi.com.

Other Anticancer Mechanisms:

Quinazolinone-4(3H)-one derivatives, such as 3-(1-hydroxy-1-phenylpropan-2-yl)-2-(methylthio)quinazolin-4(3H)-one and its analog (Compound 21), have shown potent activity against breast cancer cell lines mdpi.com.

Sulfonyl acetamide analogues of quinazoline, including compounds 33, 34, and 35, exhibited potent anticancer activity across various tested cell lines researchgate.net.

Certain 2,3-di-substituted 8-arylamino-3H-imidazo[4,5-g]quinazoline derivatives, particularly compound 32, displayed significant antitumor activity, showing the highest efficacy against the A549 cell line nih.gov.

Anti-inflammatory and Analgesic Activity

Anti-inflammatory: Quinazolinones can inhibit key inflammatory pathways, including COX-2, IL-1β, TNF-α, by modulating the NF-κB pathway nih.gov. SAR studies indicate that halogen substituents (Cl, F) at the R1 position of an aromatic ring decrease IL-1β mRNA expression, while aliphatic substituents at R3 positions show good inhibition of IL-1β gene expression nih.gov. Halogens at R1 (compounds 10–12) also demonstrated up to a nine-fold inhibition of COX-2 mRNA expression nih.gov. For anti-inflammatory effects, a 10-iodo substitution significantly increased activity, and 4-phenylaminomethyl and 6-methoxyphenylaminomethyl substitutions enhanced activity mdpi.com.

Analgesic: SAR studies for analgesic activity suggest that compounds with substitutions on two phenyl rings (e.g., compounds 21 and 22) exhibit higher activity, likely due to increased lipophilicity mdpi.com. Substitution at the 4-position of an attached phenyl ring is more beneficial than at the 3-position, and electron-withdrawing groups generally yield greater activity than electron-donating groups. The trifluoromethyl derivative (23) showed the highest analgesic activity mdpi.com.

Antiviral and Antifungal Activity

Antiviral: In the development of anti-influenza agents, 2,4-disubstituted quinazoline derivatives with amide groups were investigated. Compound 1, identified as 2-(2-(dimethylamino)quinazolin-4-yloxy)-N-phenylacetamide, along with a related analog, demonstrated the highest anti-influenza virus activity with IC50 values below 10 μM mdpi.com.

Antifungal: Furo[2,3-f]quinazolin-5-ols and 6,7-bis(arylthio)-quinazoline-5,8-diones have exhibited good antifungal activity against various fungal species. Compounds 4a and 4e from this class were particularly effective, completely inhibiting the growth of tested Candida and Aspergillus species at an MIC of 12.5 μg/mL capes.gov.br.

Antimalarial Activity

Research into quinazolinone-2-carboxamide derivatives for antimalarial properties has shown that SAR studies can lead to significant improvements in potency, with some studies reporting up to a 95-fold increase acs.org.

Fused Ring System Modifications (e.g., Furo[2,3-f]quinazoline Analogs)

Modifying the basic quinazoline scaffold by fusing it with other heterocyclic ring systems often leads to novel pharmacological properties and enhanced biological activities.

Furo[2,3-f]quinazoline Analogs: These fused systems, alongside 6,7-bis(arylthio)-quinazoline-5,8-diones, have shown promising antifungal activity. They demonstrated effective growth inhibition against Candida, Aspergillus species, and Cryptococcus neoformans, with specific compounds (4a and 4e) achieving complete growth inhibition at an MIC of 12.5 μg/mL capes.gov.br.

Thiazolo[5,4-f]quinazolines: These tricyclic compounds are structural homologs of the 4-aminoquinazoline pharmacophore and have been explored as kinase inhibitors, particularly for DYRK1A. SAR studies indicate that smaller groups attached to the thiazole (B1198619) moiety significantly enhance inhibitory activity. Lead compounds often feature a methylcarbimidate function at position 2 of the thiazole ring, combined with an N-aryl substituent at position 9 of the thiazolo[5,4-f]quinazoline core mdpi.com.

Furothiazolo Pyrimido Quinazolinones: Derivatives such as furothiazolo pyrimido quinazolinones (e.g., compounds 8a–f and 11a–d) have exhibited excellent growth inhibition against both bacterial and fungal pathogens mdpi.com.

Pyridazino[1,6-b]quinazolinone Derivatives: The fusion of a benzene ring onto the pyridazino[1,6-b]quinazolinone scaffold has been shown to substantially increase anti-proliferative activity when compared to derivatives with alkyl or aromatic heterocyclic moieties. The specific nature and positioning of substituents on this appended benzene ring play a critical role in modulating efficacy mdpi.com.

nih.govrsc.orgtriazolo[4,3-c]quinazoline Derivatives: These fused systems have demonstrated considerable in vitro antitumor activity, highlighting the impact of incorporating additional heterocyclic rings onto the quinazoline core scirp.org.

Scaffold Derivatization for Enhanced Target Specificity

The strategic derivatization of the this compound scaffold is a key approach to improving target specificity and potency. This involves fine-tuning molecular interactions with biological targets.